molecular formula C11H13BrN2O4 B5226033 ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate

ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate

Cat. No. B5226033
M. Wt: 317.14 g/mol
InChI Key: PJBZMYUYRKWIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate, also known as EBCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBCS is a serine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Mechanism of Action

Ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate works by inhibiting the activity of PKC, which is involved in the regulation of numerous cellular processes. PKC is activated by various stimuli, including calcium and diacylglycerol, and is involved in processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate can alter these processes and provide insight into the underlying mechanisms.
Biochemical and Physiological Effects:
ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PKC, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been shown to affect neurotransmitter release, calcium signaling, and protein kinase activity. Specifically, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been shown to increase the release of acetylcholine and decrease the release of norepinephrine in rat brain slices. Additionally, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been shown to inhibit calcium signaling in various cell types, including smooth muscle cells and neurons.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate in lab experiments is its specificity for PKC inhibition. This allows researchers to selectively target this pathway and study its effects. Additionally, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate is its potential toxicity, as it has been shown to induce apoptosis in certain cell types. Additionally, the effects of ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate may be cell type-specific, which can complicate its use in certain experiments.

Future Directions

There are numerous future directions for research on ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate. One area of interest is its potential as a therapeutic agent for diseases involving PKC dysregulation, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the effects of ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate on neurotransmitter release and calcium signaling, as well as its potential interactions with other cellular pathways. Finally, the development of more specific and potent inhibitors of PKC, based on the structure of ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate, may lead to new avenues for research and drug development.

Synthesis Methods

Ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate can be synthesized through a multistep process involving the reaction of serine with various reagents. One common method involves the reaction of serine with 5-bromo-3-pyridinecarboxylic acid followed by esterification with ethanol. The resulting product is ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

Ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been used in a variety of scientific research applications, including studies on neurotransmitter release, calcium signaling, and protein kinase activity. Specifically, ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate has been shown to be a potent inhibitor of protein kinase C (PKC), which is involved in a range of cellular processes. This inhibition can lead to changes in cellular signaling pathways, making ethyl N-[(5-bromo-3-pyridinyl)carbonyl]serinate a useful tool for studying these pathways.

properties

IUPAC Name

ethyl 2-[(5-bromopyridine-3-carbonyl)amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O4/c1-2-18-11(17)9(6-15)14-10(16)7-3-8(12)5-13-4-7/h3-5,9,15H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBZMYUYRKWIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)NC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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